REACTION_CXSMILES
|
[Br:1][CH2:2][CH:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[CH:6]=1)[OH:4].C(OC(=O)CC)(=O)CC.C(OC=C)(=O)CC>COC(C)(C)C>[Br:1][CH2:2][C@@H:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[CH:6]=1)[OH:4]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
BrCC(O)C1=CC(=CC=C1)Cl
|
Name
|
|
Quantity
|
39 mg
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC(CC)=O
|
Name
|
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
These reaction mixtures
|
Type
|
CUSTOM
|
Details
|
reaction at a temperature of 35° C. for 22 hours
|
Duration
|
22 h
|
Name
|
|
Type
|
|
Smiles
|
BrC[C@H](O)C1=CC(=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][CH2:2][CH:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[CH:6]=1)[OH:4].C(OC(=O)CC)(=O)CC.C(OC=C)(=O)CC>COC(C)(C)C>[Br:1][CH2:2][C@@H:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Cl:11])[CH:6]=1)[OH:4]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
BrCC(O)C1=CC(=CC=C1)Cl
|
Name
|
|
Quantity
|
39 mg
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC(CC)=O
|
Name
|
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
These reaction mixtures
|
Type
|
CUSTOM
|
Details
|
reaction at a temperature of 35° C. for 22 hours
|
Duration
|
22 h
|
Name
|
|
Type
|
|
Smiles
|
BrC[C@H](O)C1=CC(=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |